2-Bromo-3,5-difluoro-4-methoxyaniline
Description
Properties
IUPAC Name |
2-bromo-3,5-difluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOCMIJVFVKSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948904-20-9 | |
| Record name | 2-bromo-3,5-difluoro-4-methoxyaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-difluoro-4-methoxyaniline typically involves the bromination and fluorination of 4-methoxyaniline. One common method includes the following steps:
Bromination: 4-Methoxyaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,5-difluoro-4-methoxyaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2-Bromo-3,5-difluoro-4-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-difluoro-4-methoxyaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Table 1: Basic Properties of 2-Bromo-3,5-difluoro-4-methoxyaniline
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrF₂NO |
| Molecular Weight | 236.03 g/mol |
| Substituents | 2-Br, 3-F, 4-OCH₃, 5-F |
| CAS Number | Not available in evidence |
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
Three structurally related compounds are selected for comparison:
3-Bromo-5-methoxyaniline (CAS 16618-68-1)
2-Bromo-3,5-difluoroaniline (CAS 500357-40-4)
Structural and Functional Differences
Substituent Positions and Types :
- Electronic Effects: The methoxy group in the target compound is electron-donating, activating the ring for electrophilic substitution at the para position (relative to the amino group). In contrast, fluorine and bromine atoms are electron-withdrawing, deactivating the ring and directing reactions to meta or ortho positions.
Table 2: Comparative Analysis of Physical and Chemical Properties
Biological Activity
2-Bromo-3,5-difluoro-4-methoxyaniline (BDFMA) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
BDFMA is characterized by the presence of bromine, fluorine, and methoxy groups attached to an aniline structure. This unique arrangement influences its reactivity and interactions with biological targets. The molecular formula is with a molecular weight of approximately 218.03 g/mol.
Biological Activities
1. Antimicrobial Properties
BDFMA has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it exhibits bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and shows antiviral properties against several viruses, including dengue virus and hepatitis C virus.
2. Anticancer Activity
Research has highlighted BDFMA's potential as an anticancer agent, particularly against breast cancer cells. The compound's structural features may enhance its binding affinity to cancer-related targets, leading to effective inhibition of tumor growth.
3. Mechanism of Action
The mechanism by which BDFMA exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of halogens (bromine and fluorine) may enhance its lipophilicity, facilitating cellular uptake and interaction with biomolecules.
Comparative Analysis
| Compound | Activity | Target Pathogen/Cell Line |
|---|---|---|
| This compound | Antimicrobial, Anticancer | MRSA, Breast Cancer Cells |
| 4-Bromo-3,5-difluoroanisole | Limited activity | Not specified |
| 3-Bromo-5-fluoro-4-methoxyaniline | Similar structure with different activity | Not specified |
Study on Antiviral Activity
A recent study evaluated the antiviral efficacy of BDFMA against the dengue virus. Results indicated that BDFMA could inhibit viral replication effectively at low concentrations, showcasing a promising avenue for further antiviral drug development.
Anticancer Research
In vitro studies have shown that BDFMA can induce apoptosis in breast cancer cells through the activation of caspase pathways. This finding suggests that BDFMA may serve as a lead compound for developing new anticancer therapies.
Toxicity and Safety
While BDFMA exhibits significant biological activities, it is essential to consider its safety profile. Preliminary toxicity studies indicate that it may be an irritant to skin and eyes; however, comprehensive toxicity assessments are still needed to determine safe handling practices in laboratory settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
